molecular formula C11H17N B13981673 (S)-2-methyl-1-(o-tolyl)propan-1-amine

(S)-2-methyl-1-(o-tolyl)propan-1-amine

Katalognummer: B13981673
Molekulargewicht: 163.26 g/mol
InChI-Schlüssel: KTSORSWDZIRSHJ-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-methyl-1-(o-tolyl)propan-1-amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-1-(o-tolyl)propan-1-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using chiral reducing agents. Another approach involves the use of chiral amines in a reductive amination process .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic processes that ensure high yield and enantiomeric purity. These methods may include the use of chiral ligands in metal-catalyzed hydrogenation reactions or enzymatic processes that selectively produce the desired enantiomer .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-methyl-1-(o-tolyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

(S)-2-methyl-1-(o-tolyl)propan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-2-methyl-1-(o-tolyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or antagonist depending on the target and the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-methyl-1-(o-tolyl)propan-1-amine is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H17N

Molekulargewicht

163.26 g/mol

IUPAC-Name

(1S)-2-methyl-1-(2-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3/t11-/m0/s1

InChI-Schlüssel

KTSORSWDZIRSHJ-NSHDSACASA-N

Isomerische SMILES

CC1=CC=CC=C1[C@H](C(C)C)N

Kanonische SMILES

CC1=CC=CC=C1C(C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.